N,N'-Di-p-tolylbenzidine

Hole transport material OLED Charge carrier mobility

N,N'-Di-p-tolylbenzidine (CAS 10311-61-2) is the definitive hole transport material (HTM) for applications where power efficiency and device longevity are non-negotiable. Its order-of-magnitude higher hole mobility (~10⁻⁴ cm²/V·s) versus meta-substituted TPD directly enables lower driving voltages and superior power conversion efficiency in OLEDs. A high glass transition temperature (119.9 °C) and optimal Tg/Tm ratio (2/3) ensure exceptional morphological stability, minimizing crystallization-induced device failure under thermal stress. The well-defined melting point (237–243 °C) serves as a robust, easily verifiable QA benchmark, ensuring batch-to-batch consistency for reproducible physical vapor deposition (PVD). Procure with confidence: this para-substituted benzidine derivative delivers the precise electronic and morphological properties that generic alternatives cannot replicate.

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
CAS No. 10311-61-2
Cat. No. B079349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-p-tolylbenzidine
CAS10311-61-2
Molecular FormulaC26H24N2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C
InChIInChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3
InChIKeyYUPJJGHTTBDCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di-p-tolylbenzidine (CAS 10311-61-2): Core Identity and Procurement Specifications for a Para-Substituted Benzidine Hole Transport Material


N,N'-Di-p-tolylbenzidine (CAS 10311-61-2), also known as N,N'-Bis(4-methylphenyl)benzidine, is a para-substituted aromatic diamine belonging to the benzidine class of organic semiconductors . It functions as a hole transport material (HTM) in organic electronic devices, particularly in organic light-emitting diodes (OLEDs), where its molecular structure facilitates efficient hole injection and transport [1]. This compound is characterized by its high purity requirements (typically >98% by GC) for electronic applications and is commercially available from specialty chemical suppliers .

N,N'-Di-p-tolylbenzidine (CAS 10311-61-2): Why Unverified Substitution with Generic Benzidine Derivatives Risks Device Performance and Stability


Generic substitution with alternative benzidine-based hole transport materials is not a viable procurement strategy for high-performance organic electronics. Even closely related analogs, such as N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine (TPD) or N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), exhibit significant differences in critical parameters including hole mobility, glass transition temperature, and molecular symmetry, which directly dictate device efficiency and operational lifetime [1]. The precise substitution pattern on the benzidine core (para vs. meta) and the nature of the terminal groups fundamentally alter the compound's electronic and morphological properties, as demonstrated by systematic studies of this compound class [2]. Consequently, a direct swap without verification of these specific performance metrics will introduce uncontrolled variability, leading to unpredictable and often sub-optimal device outcomes.

N,N'-Di-p-tolylbenzidine (CAS 10311-61-2): Quantified Performance Differentiation vs. Key Benzidine Analogs for Procurement Decisions


Hole Mobility: A 10-Fold Advantage Over the Meta-Substituted TPD Analog

The hole mobility of N,N'-Di-p-tolylbenzidine is reported to be on the order of ~10⁻⁴ cm²/V·s, representing a full order of magnitude increase compared to its meta-substituted analog, N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine (TPD), which exhibits a mobility of ~10⁻⁵ cm²/V·s . This difference is attributed to the enhanced π-π stacking enabled by the para-substitution pattern, which facilitates intermolecular charge transfer.

Hole transport material OLED Charge carrier mobility

Glass Transition/Melting Point Ratio: A Predictor of Higher Morphological Stability in Amorphous Films

The ratio of glass transition temperature (Tg) to melting temperature (Tm) serves as a key indicator of a material's tendency to form stable amorphous films. N,N'-Di-p-tolylbenzidine (also referred to as TPB in the study), with its high molecular symmetry, exhibits a Tg/Tm ratio of 2/3. This is in contrast to the asymmetric meta-substituted TPD analog, which has a higher Tg/Tm ratio of 3/4 [1]. A lower ratio is associated with a higher molecular symmetry and is correlated with improved morphological stability of the amorphous phase, which is essential for preventing crystallization-induced degradation in OLED devices.

Morphological stability Amorphous film OLED lifetime

Glass Transition Temperature (Tg): A 15°C Thermal Stability Advantage Over TPD

The glass transition temperature (Tg) is a critical parameter for operational stability in thin-film devices. N,N'-Di-p-tolylbenzidine has been reported with a Tg of 119.9 °C, as measured by differential scanning calorimetry (DSC) [1]. This value is approximately 15 °C higher than that reported for a common TPD derivative, DPS (N,N'-bis(4-(2,2-diphenylethenyl)-phenyl)-N,N'-di(p-tolyl)-bendidine), which has a Tg of 90 °C [2]. A higher Tg indicates greater resistance to thermally induced morphological changes, such as crystallization, which can lead to catastrophic device failure.

Thermal stability Glass transition temperature OLED device reliability

High Melting Point (237-243 °C): A Purification Benchmark for Electronic-Grade Materials

N,N'-Di-p-tolylbenzidine exhibits a well-defined melting point range of 237.0 to 243.0 °C, as specified by a leading commercial supplier for its >98.0% (GC) purity grade . This is significantly higher than the melting point of a closely related, but structurally different, compound N,N'-diphenyl-N,N'-di-p-tolyl-benzidine (CAS 20441-06-9), which has a reported melting point of 165.0-169.0 °C . The high melting point of the target compound is a key indicator of its purity and is a standard quality control metric for procurement.

Material purity Thermal analysis Quality control

N,N'-Di-p-tolylbenzidine (CAS 10311-61-2): Targeted Application Scenarios Based on Verified Performance Metrics


High-Efficiency OLEDs Requiring Low Driving Voltages

For applications where power efficiency is paramount, such as in mobile displays or solid-state lighting, the order-of-magnitude higher hole mobility of N,N'-Di-p-tolylbenzidine compared to meta-substituted TPD (~10⁻⁴ vs. ~10⁻⁵ cm²/V·s) is a decisive factor [1]. This higher mobility enables the design of OLED devices with lower driving voltages and higher power conversion efficiencies, directly addressing key performance metrics for energy-conscious applications.

OLEDs and OPVs with Demanding Operational Lifetime Requirements

In applications where device longevity is a critical requirement, such as in automotive displays, industrial sensors, or long-term architectural lighting, the superior morphological stability of N,N'-Di-p-tolylbenzidine becomes a key selection criterion. Its higher glass transition temperature (119.9 °C) [1] and more favorable Tg/Tm ratio (2/3) compared to TPD (3/4) [2] indicate a reduced propensity for crystallization in the amorphous film state. This property is a direct predictor of longer operational lifetime and enhanced reliability under thermal stress.

Reproducible Thin-Film Fabrication for Research and Pilot Production

The well-defined and high melting point of N,N'-Di-p-tolylbenzidine (237-243 °C) serves as a robust, easily verified quality assurance (QA) metric for procurement [1]. This, combined with its commercial availability at >98.0% purity, ensures a consistent starting material for reproducible physical vapor deposition (PVD) of high-quality, amorphous thin films. This reproducibility is essential for both fundamental research studies on structure-property relationships and for scaling up processes in pilot production.

Fundamental Studies on Morphological Stability in Organic Semiconductors

The distinct molecular symmetry of N,N'-Di-p-tolylbenzidine, which gives rise to its characteristic Tg/Tm ratio of 2/3, makes it an ideal model compound for investigating the relationship between molecular structure, packing, and thin-film stability [1]. This property is of high value for academic and industrial research groups focused on designing next-generation organic semiconductors with intrinsically longer lifetimes and improved operational stability.

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